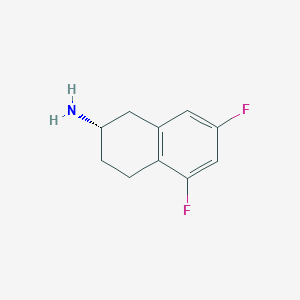

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Description

(2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral aminotetralin derivative characterized by a fluorine substitution at the 5- and 7-positions of the naphthalene ring. Its stereochemistry (2S configuration) and fluorine substituents confer unique physicochemical and pharmacological properties. This compound serves as a critical intermediate in synthesizing drugs like Nepicastat hydrochloride, a dopamine β-hydroxylase inhibitor used in cardiovascular and neurological research .

Key structural features include:

Properties

IUPAC Name |

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8H,1-2,4,13H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXQLCRQEWZHDB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571034 | |

| Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170151-28-7 | |

| Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:

Bulk Fluorination: Using large quantities of fluorinating agents.

Catalytic Hydrogenation: Employing catalysts such as palladium on carbon for efficient reduction.

Automated Amination:

Chemical Reactions Analysis

Types of Reactions

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products

Oxidation: Formation of difluoroketones or difluoroaldehydes.

Reduction: Formation of fully saturated amine derivatives.

Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

Dopamine Hydroxylase Inhibition

One of the primary applications of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is in the development of dopamine hydroxylase inhibitors. These inhibitors are crucial for modulating dopamine levels in the brain, which can have therapeutic effects in conditions such as Parkinson's disease and depression. The compound can be used to synthesize benzocycloalkylazolethione derivatives that exhibit this inhibitory activity .

Antidepressant Properties

Research indicates that compounds similar to this compound may possess antidepressant properties. The modulation of neurotransmitter systems through dopamine pathways suggests a potential for developing new antidepressants based on this compound's structure .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

Reductive Amination

The compound can be synthesized via reductive amination of dialkyloxyacetaldehyde with appropriate amines. This method allows for the introduction of the difluorinated naphthalene moiety while maintaining stereochemistry .

Reaction Conditions

The synthesis often requires specific conditions such as the use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation techniques involving palladium on carbon. Typical solvents include methanol or ethanol under controlled temperatures to ensure optimal yields .

Case Study: Synthesis and Characterization

In one study focusing on the synthesis of this compound hydrochloride, researchers utilized a multi-step reaction involving azide chemistry followed by hydrogenation to produce the desired amine product with high purity and yield. The final product exhibited a melting point of 280 °C and was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

Another study evaluated the biological activity of derivatives synthesized from this compound against various cell lines to assess cytotoxicity and pharmacological efficacy. Results indicated promising activity in modulating cellular responses related to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Substituent Variations in 1,2,3,4-Tetrahydronaphthalen-2-Amine Derivatives

The pharmacological and physicochemical profiles of tetrahydronaphthalen-2-amines are highly sensitive to substituent position, stereochemistry, and functional groups. Below is a comparative analysis:

Key Observations :

- Fluorine vs. Chlorine : Fluorine substituents (e.g., 5,7-difluoro) improve metabolic stability compared to chlorinated analogs (e.g., 3′-chlorophenyl in 5b) due to reduced susceptibility to oxidative metabolism .

- Substituent Position : The 5,7-difluoro pattern in the target compound contrasts with 6,8-difluoro in (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, leading to divergent electronic and steric effects .

- N-Substitution : N,N-dimethyl groups (e.g., in PAT derivatives) enhance receptor affinity but reduce blood-brain barrier permeability compared to primary amines .

Pharmacological Activity Comparison

The target compound and its analogs exhibit diverse receptor interactions:

Notable Findings:

Physicochemical Properties

Critical data for drug development:

Biological Activity

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 170151-28-7) is a fluorinated amine derivative of tetrahydronaphthalene that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H11F2N

- Molecular Weight: 183.20 g/mol

- IUPAC Name: this compound

- CAS Number: 170151-28-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The presence of fluorine atoms enhances the compound's binding affinity and stability. It is believed to modulate various biological pathways by binding to receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its structural similarity to other known anticancer agents suggests potential efficacy in cancer therapy.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it may reduce inflammatory markers in vitro.

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress-induced damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following observations have been made:

- The fluorine substituents at positions 5 and 7 significantly enhance the compound's potency compared to non-fluorinated analogs.

- The tetrahydronaphthalene core provides a rigid structure that contributes to binding interactions with biological targets.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.

- Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound led to significant reductions in edema and inflammatory cytokines compared to control groups.

Q & A

Q. What synthetic routes are recommended for (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine?

A multi-step synthesis approach can be adapted from structurally similar tetrahydronaphthalen-2-amine derivatives. Key steps include:

- Halogenation : Introduce fluorine atoms at positions 5 and 7 via electrophilic aromatic substitution or directed ortho-metalation.

- Reductive Amination : Use Birch reduction (Li/NH₃) to generate the tetralin backbone, followed by stereoselective amination to establish the (2S) configuration .

- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution (e.g., transaminase-mediated synthesis) to ensure enantiopurity . Final purification via preparative HPLC (e.g., using MeOH:EtOH:Hexanes solvent systems) ensures high purity .

Q. Which analytical techniques are critical for confirming structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH 2.28–2.37 for tetralin protons, δC 30.6–160.2 for aromatic carbons) confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calcd. 270.1658) .

- HPLC with Chiral Columns : Distinguishes enantiomers using modifiers like triethylamine (TEA) and optimized flow rates (1.5–10 mL/min) .

Q. What are the primary pharmacological targets of this compound?

The compound interacts with serotonin receptors (5-HT₂ subtypes) , particularly:

- 5-HT₂C agonism : Linked to antipsychotic and anti-obesity effects.

- 5-HT₂A/2B antagonism/inverse agonism : Mitigates hallucinogenic and cardiotoxic risks . Target affinity is assessed via competitive binding assays using recombinant human receptors .

Advanced Questions

Q. How can enantiomeric purity be determined methodologically?

- Mosher Ester Analysis : Derivatize with (2S)- or (2R)-MTPA-Cl to form diastereomeric esters, analyzed via ¹H NMR for configuration .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) and hexane/ethanol modifiers to resolve enantiomers .

- X-ray Crystallography : Confirm absolute configuration, as demonstrated for 4-(4′-Cl)-PAT analogs .

Q. What in silico strategies predict receptor binding and selectivity?

- Molecular Docking : Use 5-HT₂ receptor homology models (e.g., GPCR-I-TASSER) to simulate ligand-receptor interactions. Key residues (e.g., Asp3.32 for 5-HT₂C) guide selectivity .

- MD Simulations : Assess binding stability over 100+ ns trajectories; calculate binding free energies (MM-PBSA/GBSA) .

- Pharmacophore Modeling : Identify critical substituent features (e.g., 5,7-difluoro for π-π stacking) .

Q. How to resolve contradictions in stereoselectivity data across analogs?

- Pharmacological Profiling : Compare enantiomer affinities (e.g., [−]-trans vs. [+]-trans) across 5-HT₂A/2B/2C and H₁ receptors .

- Crystallographic Validation : Resolve conflicting stereoselectivity claims (e.g., reversed selectivity in 4-(4′-substituted)-PAT analogs) using single-crystal X-ray data .

- Kinetic Assays : Measure association/dissociation rates (e.g., rapid 5-HT₂C dissociation explains partial agonism) .

Q. What experimental designs assess functional activity at serotonin receptors?

- In Vitro :

- cAMP Inhibition (5-HT₂C) : Use HEK293 cells expressing h5-HT₂C; measure forskolin-induced cAMP reduction .

- Calcium Mobilization (5-HT₂A) : Fluorescent assays (e.g., FLIPR) quantify inverse agonism .

- In Vivo :

- Rodent Models : Test anticonvulsant (audiogenic seizures) and prosocial effects (Fmr1 knockout mice) .

- c-Fos Expression : Quantify neuronal activation in limbic regions (e.g., basolateral amygdala) post-treatment .

Notes

- Avoid commercial sources (e.g., ) as per guidelines.

- Methodological rigor emphasized over definitions (e.g., synthesis steps, assay protocols).

- Advanced questions address data contradictions, computational modeling, and translational relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.